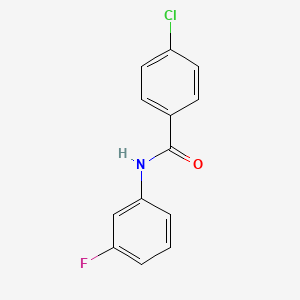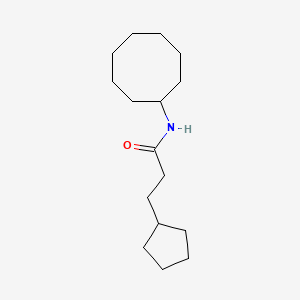![molecular formula C20H26N4O2 B5673595 4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5673595.png)
4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step chemical reactions that carefully build the molecule's structure, adding functional groups in a controlled sequence. For example, a study by Fussell et al. (2012) outlines a robust three-step synthesis process for a key intermediate in the synthesis of Crizotinib, demonstrating the intricate steps often required in synthesizing complex molecules, which could be similar to the synthesis of our target compound (Fussell, Luan, Peach, & Scotney, 2012).
Molecular Structure Analysis
The molecular structure of such complex compounds is typically analyzed using spectroscopic methods and computational chemistry. Halim and Ibrahim (2022) utilized spectral data and DFT calculations to elucidate the structure of a novel compound, showcasing the approach that might be taken to analyze the molecular structure of our target compound (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The reactivity and chemical properties of a molecule are influenced by its functional groups and molecular structure. The study by Rosenberg, Zhao, and Clark (2012) on the synthesis of imidazo[4,5-b]pyridines and -pyrazines using a Pd-catalyzed amide coupling reaction provides insight into the types of chemical reactions that complex molecules like our target compound might undergo (Rosenberg, Zhao, & Clark, 2012).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. The crystalline structure and physical characterization of a similar complex molecule were detailed by Karthikeyan et al. (2010), highlighting the importance of these properties in the overall understanding of a compound (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability, is essential for predicting how the compound will behave in chemical reactions. Studies like that by Mekheimer, Mohamed, and Sadek (1997) provide examples of how the functionalization of molecules can lead to the synthesis of novel compounds with unique chemical properties, which can be a useful reference for analyzing our target compound's chemical properties (Mekheimer, Mohamed, & Sadek, 1997).
Eigenschaften
IUPAC Name |
oxan-4-yl-[4-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(18-5-13-26-14-6-18)23-10-3-17(4-11-23)19-22-9-12-24(19)15-16-1-7-21-8-2-16/h1-2,7-9,12,17-18H,3-6,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDOIHOUXZQBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=NC=C3)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}pyrrolidin-2-one](/img/structure/B5673520.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5673523.png)

![1,5-dimethyl-4-[(4-methyl-1-piperidinyl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5673535.png)
![4-{4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzoyl}morpholine](/img/structure/B5673539.png)




![3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5673598.png)
![1-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5673602.png)

![3-(2-methyl-1H-indol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5673612.png)
![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)